molecular formula C10H12BrFO B13595517 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol

Cat. No.: B13595517
M. Wt: 247.10 g/mol
InChI Key: JXLWURHSUZNIMF-UHFFFAOYSA-N
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Description

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol is an organic compound characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, along with a tertiary alcohol group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol can be synthesized through several methods. One common approach involves the reaction of 3-bromo-4-fluoroacetophenone with a suitable Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.

Reaction Steps:

    Formation of Grignard Reagent:

    Grignard Reaction:

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as the use of automated reactors, precise temperature control, and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The tertiary alcohol group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as cyanide or amine groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-one.

    Reduction: 1-(4-Fluorophenyl)-2-methylpropan-2-ol.

    Substitution: 1-(3-Cyanophenyl)-2-methylpropan-2-ol.

Scientific Research Applications

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms may enhance its binding affinity and selectivity towards these targets. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Bromo-4-chlorophenyl)-2-methylpropan-2-ol
  • 1-(3-Bromo-4-methylphenyl)-2-methylpropan-2-ol
  • 1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-ol

Uniqueness

1-(3-Bromo-4-fluorophenyl)-2-methylpropan-2-ol is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination of halogens can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H12BrFO

Molecular Weight

247.10 g/mol

IUPAC Name

1-(3-bromo-4-fluorophenyl)-2-methylpropan-2-ol

InChI

InChI=1S/C10H12BrFO/c1-10(2,13)6-7-3-4-9(12)8(11)5-7/h3-5,13H,6H2,1-2H3

InChI Key

JXLWURHSUZNIMF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC(=C(C=C1)F)Br)O

Origin of Product

United States

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